molecular formula C19H21ClN2O4 B6539688 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide CAS No. 1060252-93-8

5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide

Cat. No.: B6539688
CAS No.: 1060252-93-8
M. Wt: 376.8 g/mol
InChI Key: VMSFUGJUWZRDOM-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a chlorine atom at position 5, a methoxy group at position 2, and a functionalized phenyl group at the amide nitrogen.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-25-10-9-21-18(23)11-13-3-6-15(7-4-13)22-19(24)16-12-14(20)5-8-17(16)26-2/h3-8,12H,9-11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSFUGJUWZRDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Starting Material Selection

The synthesis of 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide begins with the strategic selection of starting materials. The core benzamide structure is typically derived from 5-chlorosalicylic acid or its ester derivatives, which undergo methylation to introduce the methoxy group at the ortho position . For instance, methylation of 5-chlorosalicylic acid with dimethyl sulfate in the presence of potassium carbonate under reflux conditions yields methyl 5-chloro-2-methoxybenzoate, a critical intermediate . Alternative routes involve direct esterification followed by methylation, depending on the reaction conditions .

The para-substituted phenyl group bearing the 2-methoxyethyl carbamoyl side chain is introduced via aminolysis or nucleophilic substitution. Phenethylamine derivatives are often employed, with modifications to incorporate the methoxyethyl group. For example, coupling 2-methoxyethylamine with activated esters or acid chlorides generates the carbamoyl functionality .

Acid Chloride Formation and Amidation

A pivotal step in the synthesis involves converting the methyl 5-chloro-2-methoxybenzoate intermediate into its corresponding acid chloride. Treatment with thionyl chloride (SOCl₂) under reflux conditions efficiently produces 5-chloro-2-methoxybenzoyl chloride, which is highly reactive toward nucleophiles . This intermediate is then subjected to aminolysis with 4-aminophenyl derivatives functionalized with the 2-methoxyethyl carbamoyl group.

In a representative procedure, 5-chloro-2-methoxybenzoyl chloride is reacted with 4-{[(2-methoxyethyl)carbamoyl]methyl}aniline in dichloromethane (DCM) using triethylamine (Et₃N) as a base . The reaction proceeds at room temperature for 16 hours, followed by aqueous work-up with saturated sodium bicarbonate (NaHCO₃) and hydrochloric acid (HCl) to isolate the crude product. Recrystallization from toluene yields the pure benzamide derivative with a reported yield of 42% .

Optimization of Coupling Reactions

The coupling efficiency between the acid chloride and the aniline derivative is influenced by solvent choice, base strength, and stoichiometry. Polar aprotic solvents such as DCM or acetone enhance reaction homogeneity, while Et₃N effectively neutralizes HCl by-products . Excess acid chloride (1.5 equivalents) ensures complete conversion of the amine, minimizing unreacted starting material. Patent literature highlights the use of chlorosulfonic acid for activating aromatic rings in related benzamide syntheses, though this approach requires stringent temperature control (-10°C to room temperature) to prevent side reactions .

Purification and Characterization

Crude products are purified via recrystallization or column chromatography to achieve >95% purity. Recrystallization from toluene or ethanol-water mixtures effectively removes unreacted intermediates and by-products . Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy confirm structural integrity. For instance, the ¹H NMR spectrum of the final product exhibits characteristic signals for the methoxy groups (δ 3.83 ppm), aromatic protons (δ 6.80–7.90 ppm), and carbamoyl NH (δ 7.49–7.60 ppm) . High-performance liquid chromatography (HPLC) with UV detection ensures quantitative purity assessment.

Alternative Pathways and Scalability

Alternative synthetic routes include the direct alkylation of 4-aminophenylacetic acid derivatives with 2-methoxyethyl isocyanate, followed by coupling with 5-chloro-2-methoxybenzoic acid. This method avoids the use of thionyl chloride but requires stringent anhydrous conditions to prevent hydrolysis of the isocyanate. Industrial-scale production often prioritizes cost-effective reagents, such as replacing dimethyl sulfate with methyl iodide for methylation, albeit with lower atom economy .

Challenges and Mitigation Strategies

Common challenges in the synthesis include:

  • Regioselectivity in methylation : Competing O-methylation versus N-methylation is mitigated by using bulky bases like potassium carbonate, which favor oxygen alkylation .

  • Acid chloride stability : Rapid degradation of 5-chloro-2-methoxybenzoyl chloride necessitates immediate use or storage under inert atmospheres .

  • By-product formation : Residual dimethyl sulfate or thionyl chloride is removed via repeated aqueous washes and neutralization .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide undergoes several types of chemical reactions:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 5-chloro-2-formyl-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide.

    Reduction: Formation of 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)amino]methyl}phenyl)benzamide.

    Substitution: Formation of 5-amino-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that derivatives of benzamide compounds exhibit anticancer properties. Specifically, compounds similar to 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide have been studied for their ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that modifications in the benzamide structure can enhance cytotoxicity against cancer cells by inducing apoptosis or inhibiting cell proliferation .

2. Enzyme Inhibition
This compound belongs to a class of sulfamoyl benzamides known for their enzyme inhibition capabilities. These compounds can inhibit enzymes involved in critical biological pathways, potentially leading to therapeutic effects in diseases such as diabetes and hypertension. The mechanism often involves the binding of the compound to the active site of the enzyme, thereby preventing substrate interaction .

3. Anti-inflammatory Properties
Benzamide derivatives have been explored for their anti-inflammatory effects. The presence of the chloro and methoxy groups in this compound may enhance its ability to modulate inflammatory responses, making it a candidate for treating conditions like arthritis or other inflammatory diseases .

Data Table: Biological Activities

Activity TypeReference StudiesObserved Effects
Anticancer , Induction of apoptosis in cancer cells
Enzyme Inhibition, Inhibition of key metabolic enzymes
Anti-inflammatory , Reduction in inflammatory markers

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of benzamide derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines. The compound was shown to inhibit cell viability by up to 70% at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Enzyme Interaction
In an investigation focused on enzyme inhibition, this compound was tested against carbonic anhydrase and showed promising results as a competitive inhibitor. The binding affinity was measured using kinetic assays, revealing that modifications in the side chains significantly affect the inhibitory potency.

Case Study 3: Anti-inflammatory Mechanism
A pharmacological study highlighted the anti-inflammatory properties of related benzamide compounds. The research indicated that these compounds could reduce levels of pro-inflammatory cytokines in vitro, suggesting their potential utility in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism by which 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Structural and Functional Analogues

The benzamide scaffold is versatile, with substituents dictating target specificity and activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituent(s) Key Biological Activity Mechanism/Findings Reference
Target Compound
5-Chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide
[(2-Methoxyethyl)carbamoyl]methyl Not explicitly reported Hypothesized to enhance solubility and metabolic stability due to hydrophilic 2-methoxyethyl group. N/A
15a
5-Chloro-2-methoxy-N-(4-(N-pyridin-2-ylsulfamoyl)phenyl)benzamide
Pyridin-2-ylsulfamoyl Anti-diabetic Inhibits α-amylase (44.36% inhibition) and α-glucosidase, reducing glucose absorption.
15b
5-Chloro-2-methoxy-N-(4-(N-pyridin-3-ylsulfamoyl)phenyl)benzamide
Pyridin-3-ylsulfamoyl Anti-Alzheimer’s Inhibits acetylcholinesterase (AChE), enhancing cholinergic neurotransmission.
4j
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative
Sulphamoylphenyl Anti-cancer Induces G2/M cell cycle arrest and apoptosis in MIA PaCa-2 pancreatic cancer cells (IC₅₀ = 1.2 µM).
Compound 14
5-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)benzamide
Trifluoromethylphenyl Anti-SARS-CoV-2 Demonstrates antiviral activity; trifluoromethyl enhances lipophilicity and target binding.
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-Methylbenzamide Fluorescent probe Binds Pb²⁺ ions; fluorescence intensity pH-dependent (optimal at pH 6–8).

Key Structural Determinants of Activity

Substituent Position and Hydrophilicity :

  • The 2-methoxy group in the benzamide core is conserved across analogs, contributing to steric and electronic effects. The [(2-methoxyethyl)carbamoyl]methyl group in the target compound likely improves water solubility compared to lipophilic groups like trifluoromethyl (Compound 14) .
  • Sulfonamide derivatives (e.g., 15a, 15b) exhibit strong enzyme inhibition due to sulfonamide’s ability to mimic biological anions, enhancing target binding .

Impact on Pharmacokinetics :

  • Compounds with sulfonamide groups (e.g., 15a, 4j) may exhibit altered ADMET profiles, including renal clearance and plasma protein binding. The 2-methoxyethyl group in the target compound could reduce hepatic metabolism via cytochrome P450 enzymes, improving bioavailability .

Molecular Docking Insights :

  • AutoDock Vina and Glide XP scoring () suggest that substituents like pyridinylsulfamoyl (15a) form hydrogen bonds with enzyme active sites (e.g., α-amylase), while hydrophobic groups (e.g., trifluoromethyl in Compound 14) enhance binding to viral proteases through hydrophobic enclosure .

Biological Activity

5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is a compound that belongs to the class of benzamide derivatives, which have shown significant biological activity in various pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20ClN2O4C_{17}H_{20}ClN_{2}O_{4}. The compound features a chloro group, methoxy groups, and a benzamide structure, contributing to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit various enzymes, which may play a role in their therapeutic effects against diseases such as cancer and inflammation.
  • Antiproliferative Effects : Studies have demonstrated that benzamide derivatives can exhibit antiproliferative effects against cancer cell lines, suggesting potential use in oncology .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its antiproliferative activity against several cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)15.3Induction of apoptosis
A549 (Lung)12.7Cell cycle arrest
HeLa (Cervical)10.5Inhibition of DNA synthesis

Anti-inflammatory Activity

The compound also shows potential anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases. This activity may be linked to its ability to modulate signaling pathways associated with inflammation .

Case Studies

  • Study on Anticancer Properties : A series of experiments conducted on synthesized derivatives of this compound showed that modifications in the side chains could enhance its potency against certain cancer types. The study highlighted the importance of structural variations in optimizing therapeutic efficacy .
  • In Vivo Evaluation : An animal model study assessed the compound's effectiveness in reducing tumor size in xenograft models. Results indicated a significant reduction in tumor growth when treated with the compound compared to controls, reinforcing its potential as an anticancer agent .

Q & A

Basic: What coupling reagents and reaction conditions optimize the synthesis of this benzamide derivative?

Methodological Answer:
The compound can be synthesized via carbodiimide-mediated coupling. Use N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at room temperature for 3–12 hours. These conditions yield amide bonds with >85% efficiency while minimizing racemization. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).
  • ¹H-NMR : Identify methoxy protons (δ 3.3–3.8 ppm), aromatic protons (δ 6.8–7.6 ppm), and carbamoyl methylene protons (δ 3.5–4.0 ppm).
  • Elemental Analysis : Validate C, H, N composition (e.g., ±0.3% deviation from theoretical values) .

Advanced: How do solvent polarity and pH affect fluorescence properties?

Methodological Answer:
Fluorescence intensity peaks in polar aprotic solvents (e.g., DMF) at pH 5.0 (λex = 340 nm, λem = 380 nm). Below pH 3, protonation of the carbamoyl group quenches fluorescence, while alkaline conditions (pH > 8) destabilize the benzamide core. Temperature stability is optimal at 25°C (±2°C) .

ParameterOptimal ValueEffect on Fluorescence Intensity
Solvent PolarityHigh (DMF)+40% vs. non-polar solvents
pH5.0Maximum intensity (SD ±0.591)
Temperature25°CStable over 24h (RSD% = 1.369)

Advanced: What methodological approaches resolve contradictions in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Systematic Substituent Variation : Compare analogs with positional isomerism (e.g., 5-chloro vs. 2-methoxy substitution) using standardized bioassays (e.g., IC50 in MCF-7 cells).
  • Computational Docking : Model interactions with target enzymes (e.g., histone deacetylases) to explain discrepancies in activity. For example, a 2-methoxyethyl group enhances hydrogen bonding with active-site residues, increasing potency by 3-fold vs. non-polar analogs .

Basic: How to quantify trace amounts of this compound in biological matrices?

Methodological Answer:
Use spectrofluorometric detection with a linear range of 0.1–10 µg/mL. Validation parameters:

  • LOD : 0.2691 mg/L
  • LOQ : 0.898 mg/L
  • Recovery : 98–102% in spiked plasma samples (RSD% < 2.0) .

Advanced: What strategies improve metabolic stability of the 2-methoxyethyl carbamoyl group?

Methodological Answer:

  • Isosteric Replacement : Substitute the methoxyethyl group with a cyclopropylcarbamoyl moiety to reduce oxidative metabolism.
  • Deuterium Labeling : Replace labile hydrogens on the ethyl chain (e.g., C-D bonds at β-positions), increasing half-life in microsomal assays by 50% .

Basic: How to evaluate binding constants for target interactions?

Methodological Answer:
Perform fluorescence titration assays using the Benesi-Hildebrand method. Prepare a 1:1 binding model with serial dilutions of the target protein (e.g., BSA). Calculate the binding constant (Kb) from the slope of the linear plot of 1/(F−F₀) vs. 1/[protein] .

Advanced: How does the chloro-methoxy substitution pattern influence anticancer activity?

Methodological Answer:

  • 5-Chloro Substituent : Enhances lipophilicity (logP +0.4), improving membrane permeability.
  • 2-Methoxy Group : Stabilizes π-π stacking with DNA base pairs (e.g., topoisomerase II inhibition).
  • SAR Data : Derivatives lacking the 5-chloro group show 60% reduced activity in HT-29 colon cancer models .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 v/v).
  • Recrystallization : Dissolve in hot ethanol (80°C) and cool to −20°C for 12h, yielding >95% purity .

Advanced: How to address low yields in multi-step syntheses?

Methodological Answer:

  • Stepwise Optimization : Isolate intermediates (e.g., carboxylic acid precursor) before coupling.
  • Coupling Reagent Screening : Test alternatives to DCC/HOBt, such as HATU, which improves yields by 15% in sterically hindered systems.
  • Inert Conditions : Use anhydrous solvents and nitrogen atmosphere for moisture-sensitive steps .

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